molecular formula C17H23Cl2N3OS B8377979 Naphtho(1,2-d)thiazol-2-amine, 4,5-dihydro-N-(2-(4-morpholinyl)ethyl)-, dihydrochloride CAS No. 118707-60-1

Naphtho(1,2-d)thiazol-2-amine, 4,5-dihydro-N-(2-(4-morpholinyl)ethyl)-, dihydrochloride

Cat. No. B8377979
CAS RN: 118707-60-1
M. Wt: 388.4 g/mol
InChI Key: JELZEJSUONHTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphtho(1,2-d)thiazol-2-amine, 4,5-dihydro-N-(2-(4-morpholinyl)ethyl)-, dihydrochloride is a useful research compound. Its molecular formula is C17H23Cl2N3OS and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphtho(1,2-d)thiazol-2-amine, 4,5-dihydro-N-(2-(4-morpholinyl)ethyl)-, dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphtho(1,2-d)thiazol-2-amine, 4,5-dihydro-N-(2-(4-morpholinyl)ethyl)-, dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

118707-60-1

Product Name

Naphtho(1,2-d)thiazol-2-amine, 4,5-dihydro-N-(2-(4-morpholinyl)ethyl)-, dihydrochloride

Molecular Formula

C17H23Cl2N3OS

Molecular Weight

388.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine;dihydrochloride

InChI

InChI=1S/C17H21N3OS.2ClH/c1-2-4-14-13(3-1)5-6-15-16(14)19-17(22-15)18-7-8-20-9-11-21-12-10-20;;/h1-4H,5-12H2,(H,18,19);2*1H

InChI Key

JELZEJSUONHTAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NCCN4CCOCC4.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.66 g of N-benzoyl-N'-(morpholinoethyl)thiourea are refluxed in 17.5 ml of a 2.5N solution of sodium hydroxide under a nitrogen atmosphere for 15 minutes. After cooling, concentrated hydrochloric acid is added until the pH is 7. A solution of 3 g of 2-bromo-1,2,3,4-tetrahydronaphthalen-1-one in 20 ml of ethanol is added and the mixture is refluxed for 1 hour. After evaporation of the solvent, the residue is neutralized by the addition of sodium bicarbonate and extraction is carried out twice with methylene chloride. The organic phase is dried over magnesium sulfate and chromatographed on a silica column by elution with a methylene chloride/methanol mixture (95/5 vol/vol).
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3.66 g
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